3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring a trifluoromethyl group, a pyrrolidine ring, and a pyridinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the pyridinyl ether moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The trifluoromethyl group and pyridinyl ether moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound’s properties can be exploited in the development of new materials with specialized functions, such as coatings or polymers.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrrolidine ring and pyridinyl ether moiety can interact with various enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one: This compound shares the trifluoromethyl and pyrrolidine features but lacks the pyridinyl ether moiety.
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Similar in having the trifluoromethyl and pyridinyl groups but differs in the overall structure.
Uniqueness
The presence of both the pyrrolidine ring and the pyridinyl ether moiety in 3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one distinguishes it from other similar compounds
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3-pyridin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)7-11(18)17-6-4-9(8-17)19-10-3-1-2-5-16-10/h1-3,5,9H,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDALMHJWQQCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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